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Compound of Interest

Compound Name: 2-Aminoisonicotinic acid

Cat. No.: B083458

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2-
Aminoisonicotinic acid against two structurally related compounds: isonicotinic acid and 2-
aminopyridine. By presenting key spectral features from Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS),
this document serves as a valuable resource for the structural validation and characterization
of 2-Aminoisonicotinic acid.

Structural Comparison at a Glance

2-Aminoisonicotinic acid incorporates the core pyridine ring of both isonicotinic acid and 2-
aminopyridine, featuring a carboxylic acid group at the 4-position and an amino group at the 2-
position. This unique substitution pattern results in a distinct spectroscopic fingerprint, which is
detailed in the comparative tables below.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Aminoisonicotinic acid and
its comparator molecules. The data for 2-Aminoisonicotinic acid is based on predicted values
from computational models, while the data for isonicotinic acid and 2-aminopyridine are derived
from experimental sources.
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Table 1: *H NMR Spectroscopic Data
Predi \IE : ]

Compound Proton Chemical Shift Multiplicity
(ppm)

2-Aminoisonicotinic

acid H3 ~6.8 s

H5 ~7.5 d

H6 ~8.0 d

-NH2 broad S

-COOH broad s

Isonicotinic acid H2, H6 8.79 d

H3, H5 7.83 d

-COOH ~13.5 brs

2-Aminopyridine H3 6.58 t

H4 7.38 t

H5 6.42 d

H6 7.95 d

-NH2 4.95 br s

Note: Predicted values for 2-Aminoisonicotinic acid are estimations and may vary from
experimental results.

Table 2: *C NMR Spectroscopic Data
(Predicted/Experimental)
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Compound Carbon Chemical Shift (ppm)
2-Aminoisonicotinic acid Cc2 ~160
C3 ~108

C4 ~145

C5 ~120

C6 ~150

C=0 ~170

Isonicotinic acid C2, C6 150.7
C3,C5 122.9

C4 142.3

C=0 166.5

2-Aminopyridine Cc2 158.3
C3 108.9

C4 138.0

C5 113.8

C6 148.5

Note: Predicted values for 2-Aminoisonicotinic acid are estimations and may vary from
experimental results.

Table 3: FT-IR Spectroscopic Data
(Predicted/Experimental, cm™?)
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2-
Functional Group Aminoisonicotinic
acid (Predicted)

Isonicotinic acid 2-Aminopyridine
(Experimental) (Experimental)

O-H Stretch

_ _ ~3000-2500 (broad) 3000-2500 (broad) -
(Carboxylic Acid)

N-H Stretch (Amine) ~3400, ~3300 - 3442, 3300
C-H Stretch
) ~3100-3000 3100-3000 3050-3000
(Aromatic)
C=0 Stretch
~1700 1710 -

(Carboxylic Acid)

C=C, C=N Stretch

o ~1650-1550 1600, 1550, 1420 1617, 1570, 1480
(Aromatic Ring)
N-H Bend (Amine) ~1620 - 1628
C-N Stretch ~1300 - 1328
O-H Bend (Carboxylic
~1420, ~920 1420, 930 -

Acid)

Note: Predicted values for 2-Aminoisonicotinic acid are estimations and may vary from
experimental results.

Table 4: Mass Spectrometry Data
(Predicted/Experimental)
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Key
Predicted/Obs  Fragmentation
Molecular Molecular
Compound . erved [M+H]*+ Peaks
Formula Weight .
(m/z) (Predicted/Obs

erved)

121 ([M+H-
H20]*), 94
([M+H-COOH]*),
67

2_
Aminoisonicotinic  CeHsN202 138.12 139.05

acid

106 ([M+H-
H20]*), 78
([M+H-COOH]*),
51

Isonicotinic acid CsHsNO2 123.11 124.04

67 ([M+H-

2-Aminopyridine CsHeN2 94.12 95.06
HCN]*), 40

Note: Predicted values for 2-Aminoisonicotinic acid are estimations and may vary from
experimental results.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to aid in the
replication and validation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) in a clean, dry NMR tube. Ensure the sample is
fully dissolved; if necessary, gently warm the sample or use sonication.

e Instrument Setup:
o Use a standard 400 MHz (or higher) NMR spectrometer.

o Lock the spectrometer to the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical solvent peak.

o Set the appropriate spectral width and number of scans. For *H NMR, 8-16 scans are
typically sufficient. For 13C NMR, a larger number of scans (1024 or more) will be required
due to the lower natural abundance of the 13C isotope.

o Data Acquisition:
o Acquire the *H NMR spectrum, referencing the residual solvent peak.
o Acquire the proton-decoupled 13C NMR spectrum, referencing the solvent peaks.

» Data Processing:

(¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the resulting spectrum to obtain a flat baseline.

[¢]

Calibrate the chemical shift scale using the known chemical shift of the residual solvent
peak.

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as
isopropanol and allowing it to dry completely.

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Instrument Setup:

o Use a standard FT-IR spectrometer equipped with a universal ATR accessory.
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o Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Data Acquisition:

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.
o The typical spectral range is 4000-400 cm™1,
» Data Processing:
o The software will automatically perform the background subtraction and Fourier transform.

o The resulting spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber (cm™1).

Electrospray lonization Mass Spectrometry (ESI-MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1-10 pg/mL) in a suitable solvent
system, typically a mixture of water and a polar organic solvent like methanol or
acetonitrile.

o To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) is often added for
positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

e Instrument Setup:
o Use a mass spectrometer equipped with an electrospray ionization source.

o Introduce the sample solution into the ESI source via direct infusion using a syringe pump
at a low flow rate (e.g., 5-10 pL/min).

o Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,
and drying gas flow rate and temperature, to achieve a stable and strong signal for the
molecule of interest.
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o Data Acquisition:

o Acquire the full scan mass spectrum in the desired mass range to observe the protonated
molecule [M+H]* or deprotonated molecule [M-H]~.

o For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the
precursor ion of interest and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

» Data Processing:

o Analyze the resulting mass spectra to determine the accurate mass of the molecular ion
and the fragmentation pattern.

o Compare the observed fragmentation pattern with predicted fragmentation pathways to
confirm the structure.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a chemical
compound using a combination of spectroscopic techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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